2,4-Dimethylpyridine

Acid scavenging Base catalysis Esterification

2,4-Dimethylpyridine (2,4-lutidine) provides stronger basicity (pKa 6.99) than 2,6-lutidine without severe steric shielding, ideal for acid scavenging. Solvent-dependent regioselective metalation enables divergent 2- or 4-functionalization. It directs tetrahedral Co(II) complexes with clean thermal decomposition at 335°C, and its Pt(II) complexes show superior anticancer activity. Choose 2,4-lutidine for synthetic precision.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 108-47-4
Cat. No. B042361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyridine
CAS108-47-4
Synonyms2,4-Dimethylpyridine;  NSC 2156;  α,γ-Dimethylpyridine
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C
InChIInChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5H,1-2H3
InChIKeyJYYNAJVZFGKDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.02 M
350 mg/mL at 25 °C
Slightly soluble in water
Soluble (in ethanol)

2,4-Dimethylpyridine (CAS 108-47-4) Technical Specifications and Procurement Baseline for Scientific Selection


2,4-Dimethylpyridine (2,4-lutidine, CAS 108-47-4, C₇H₉N, MW 107.15) is a dimethyl-substituted pyridine heterocycle with methyl groups at the 2- and 4-positions [1]. It is a colorless to light yellow liquid with a boiling point of 158.7–159°C, density of 0.927 g/mL at 25°C, pKa of 6.99 at 25°C, and water solubility of 15 g/100 mL at 20°C [2]. The compound exhibits hygroscopicity and a flash point of 37°C . As a member of the lutidine family, its specific substitution pattern imparts distinct electronic, steric, and coordination properties that differentiate it from the other five dimethylpyridine isomers [3].

Why 2,4-Dimethylpyridine Cannot Be Substituted with Other Lutidine Isomers in Critical Applications


Despite sharing the same molecular formula (C₇H₉N) and molecular weight (107.15 g/mol) across all six dimethylpyridine isomers, substitution pattern profoundly governs each isomer's physicochemical and reactivity profile. Methyl group positioning at the 2- and 4-positions in 2,4-dimethylpyridine creates a unique steric and electronic environment that differs fundamentally from other lutidines [1]. The pKa varies by up to 0.24 units among isomers (e.g., 2,4-lutidine 6.99 vs. 2,6-lutidine 6.75), directly impacting basicity-dependent applications such as acid scavenging and catalysis [2]. The 2-position methyl adjacent to the nitrogen creates moderate steric hindrance that differs qualitatively from the severe steric shielding in 2,6-dimethylpyridine [3]. In coordination chemistry, this substitution pattern governs whether complexes adopt tetrahedral versus square-pyramidal geometries [4]. In metalation reactions, the presence of both 2- and 4-methyl groups enables regioselective deprotonation pathways unavailable to isomers lacking both substitution sites [5]. These quantifiable differences in pKa, steric profile, coordination geometry, and regioselectivity mean that substituting 2,4-dimethylpyridine with another lutidine will alter reaction outcomes, complex structures, and biological activities in predictable and measurable ways.

2,4-Dimethylpyridine (CAS 108-47-4) Quantified Differentiation Evidence Versus Lutidine Isomers and Alternatives


pKa Difference of 0.24 Units Between 2,4-Dimethylpyridine (6.99) and 2,6-Dimethylpyridine (6.75) Directly Impacts Base-Catalyzed Reaction Kinetics

2,4-Dimethylpyridine exhibits a pKa of 6.99 at 25°C in aqueous solution, compared to 2,6-dimethylpyridine's pKa of 6.75 under identical conditions [1]. This 0.24-unit difference corresponds to 2,4-dimethylpyridine being approximately 1.7 times more basic than 2,6-dimethylpyridine. The pKa values in methanol solution closely parallel aqueous behavior, with no evidence for steric effects influencing 2,6-lutidine's basicity in the protonated state [2]. For acid-scavenging applications in acylation and esterification reactions where reaction rates depend on base strength, this pKa difference translates to measurably different kinetics.

Acid scavenging Base catalysis Esterification

Regioselective Metalation at 2-Position in Ethyl Ether Versus 4-Position in THF/Ammonia Enables Divergent Synthetic Derivatization Pathways

Metalation of 2,4-dimethylpyridine with strong basic reagents in ethyl ether (without HMPA) selectively affords 2-lithiomethyl derivatives regardless of reaction duration [1]. In contrast, conducting the metalation in THF initially forms 2-lithiomethyl reagents which then isomerize to the thermodynamically more stable 4-lithiomethyl derivatives after extended reaction times or in the presence of amines or excess parent heterocycle [2]. In liquid ammonia or with HMPA, the 4-lithiomethyl derivatives form directly. This solvent-dependent regioselectivity is not observed with isomers lacking both 2- and 4-methyl groups (e.g., 2,5-dimethylpyridine or 3,5-dimethylpyridine).

Organolithium chemistry Regioselective deprotonation Synthetic building blocks

2,4-Dimethylpyridine Forms Tetrahedral Co(II) Complexes with One-Step Thermal Decomposition, Contrasting with 3,4-Isomer's Square-Pyramidal Three-Step Decomposition

In a direct comparative study of cobalt(II) bromide complexes, dibromobis(2,4-dimethylpyridine)cobalt(II) crystallizes in an orthorhombic space group P2₁2₁2₁ with the Co(II) ion in tetrahedral coordination (approximate C₂ᵥ symmetry) [1]. In contrast, bromotetrakis(3,4-dimethylpyridine)cobalt(II) bromide adopts a monoclinic space group C2/c with a rarely observed five-coordinate square-pyramidal geometry around the cobalt center [2]. Thermal decomposition analysis reveals a simple one-step process for the 2,4-dimethylpyridine complex with a DTG maximum at 335°C, whereas the 3,4-isomer complex undergoes a three-step process with DTG maxima at 130°C, 193°C, and 360°C as ligands are sequentially released [3].

Coordination chemistry Cobalt complexes Thermal stability

2,4-Dimethylpyridine Yields trans-[Pt(dmso)(L)Cl₂] Isomer, Whereas Sterically Hindered 2,6-Dimethylpyridine Produces cis Isomer in Platinum(II) Complexation

In reactions between equimolar amounts of cis-[Pt(dmso)₂Cl₂] and nitrogen heterocyclic ligands in nitromethane, the product stereochemistry is governed by ligand steric requirements [1]. Strongly hindered ligands such as 2-methylquinoline and 2,6-dimethylpyridine yield cis-[Pt(dmso)(L)Cl₂], whereas less bulky ligands including 2-chloropyridine, pyridine, and 2,4-dimethylpyridine produce the corresponding trans isomer [2]. The trans isomer formed with 2,4-dimethylpyridine subsequently isomerizes very slowly to the cis form. This stereochemical divergence is attributed to steric repulsion from 2,6-disubstitution in the axial site of trigonal-bipyramidal intermediates or transition states [3].

Platinum complexes Stereochemistry Steric effects

Pt₂(2,4-Dimethylpyridine)₄(berenil)₂ Exhibits Sub-Micromolar IC₅₀ Against MCF-7 Breast Cancer Cells with Greater Cytotoxicity Than Cisplatin and Lower Toxicity to Normal Fibroblasts

A comparative study evaluated three new platinum complexes containing different dimethylpyridine isomers: Pt₂(2,4-dimethylpyridine)₄(berenil)₂ (Pt14), Pt₂(3,4-dimethylpyridine)₄(berenil)₂ (Pt15), and Pt₂(3,5-dimethylpyridine)₄(berenil)₂ (Pt16) [1]. All three complexes exhibited substantially greater cytotoxicity than cisplatin against MCF-7 and MDA-MB-231 breast cancer cells as measured by MTT assay and [³H]thymidine incorporation inhibition [2]. Notably, in human skin fibroblast (normal) cells, Pt14-Pt16 demonstrated lower toxicity compared to cisplatin, indicating improved therapeutic selectivity [3]. Apoptosis induction was confirmed via mitochondrial pathway activation, including caspase-3, caspase-8, caspase-9, and caspase-10 markers [4].

Anticancer platinum complexes Cytotoxicity Medicinal chemistry

High-Value Research and Industrial Application Scenarios Where 2,4-Dimethylpyridine (CAS 108-47-4) Delivers Documented Advantage


Acid Scavenging and Base Catalysis Requiring Intermediate Basicity Without Severe Steric Hindrance

With a pKa of 6.99, 2,4-dimethylpyridine provides stronger basicity than 2,6-dimethylpyridine (pKa 6.75) while avoiding the severe steric shielding that characterizes the 2,6-isomer [5]. This combination makes it suitable for acylation, esterification, and condensation reactions where both base strength and steric accessibility to the nitrogen lone pair are critical .

Synthesis of Regioselectively Functionalized Pyridine Derivatives via Tunable Metalation

The solvent-dependent regioselectivity of 2,4-dimethylpyridine metalation—yielding 2-lithiomethyl derivatives in ethyl ether and 4-lithiomethyl derivatives in THF, ammonia, or with HMPA—enables divergent synthetic routes to 2-functionalized or 4-functionalized products from a single starting material [5]. This tunable selectivity is unavailable with other lutidine isomers.

Preparation of Tetrahedral Cobalt(II) Coordination Complexes with Defined Thermal Stability

For applications requiring cobalt(II) complexes with tetrahedral geometry and predictable single-step thermal decomposition (DTG maximum at 335°C), 2,4-dimethylpyridine provides a well-characterized ligand system [5]. The alternative 3,4-dimethylpyridine yields square-pyramidal geometry and complex three-step decomposition, making 2,4-dimethylpyridine the preferred ligand for materials requiring simplified thermal processing .

Development of trans-Configured Platinum(II) Anticancer Complexes

In platinum-based drug discovery, 2,4-dimethylpyridine yields trans-[Pt(dmso)(L)Cl₂] intermediates, contrasting with the cis geometry enforced by 2,6-dimethylpyridine [5]. Furthermore, the Pt₂(2,4-dimethylpyridine)₄(berenil)₂ complex demonstrates greater cytotoxicity than cisplatin against breast cancer cells with lower toxicity to normal fibroblasts, supporting its evaluation as a lead scaffold for improved platinum anticancer agents .

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